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Frequently Asked Questions (FAQSs)

Q1: What is assay interference?

A: Assay interference is the effect of a substance present in a sample that alters the correct
value of the analyte being measured.[1] This can lead to either falsely elevated (positive
interference) or falsely decreased (negative interference) results, potentially leading to
misinterpretation of data and incorrect conclusions.[2][3]

Q2: What are the common sources of interference?

A: Interference can be broadly categorized as endogenous (originating from within the sample)
or exogenous (originating from outside the sample).

e Endogenous Interferences:

o Hemolysis: The rupture of red blood cells, releasing hemoglobin and other intracellular
components.[4] This can cause spectral interference and chemical reactions within the
assay.[5]

o Icterus (Bilirubin): High levels of bilirubin can interfere with assays that use colorimetric or
spectrophotometric detection.

o Lipemia: High concentrations of lipids can cause turbidity, affecting light-scattering-based
assays, and can also lead to volume displacement effects.[4][6]

o Heterophile Antibodies: These are human antibodies that can bind to the animal
antibodies used in immunoassays, often causing false-positive results in sandwich assays
by bridging the capture and detection antibodies.[7] Human anti-mouse antibodies
(HAMA) are a common type of heterophile antibody.[7]
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o Rheumatoid Factor (RF): An autoantibody that can bind to the Fc region of antibodies,
leading to interference in immunoassays.

o Autoantibodies: Antibodies produced by an individual against their own analytes can
interfere with immunoassays.[7]

o Exogenous Interferences:

o Drugs and their Metabolites: Can cross-react with assay antibodies or interfere with the
detection system.[7]

o Biotin (Vitamin B7): High levels of biotin supplementation can interfere with assays that
utilize the strong biotin-streptavidin interaction for signal generation.[8]

o Anticoagulants and Sample Collection Tube Components: Substances used during
sample collection and processing can sometimes interfere with assays.

o Contaminants: Introduction of contaminants during sample handling can lead to erroneous
results.[9]

Q3: What are the general steps to identify potential interference?

A: A systematic approach is crucial when interference is suspected.

» Clinical/Experimental Discordance: The first indication of interference is often a result that
does not align with the clinical picture or expected experimental outcome.[10]

» Serial Dilution: Diluting the sample and observing if the analyte concentration decreases
linearly can help identify some types of interference. A non-linear response upon dilution is
suggestive of interference.[7][11]

» Spike and Recovery: A known amount of the analyte is added ("spiked") into the sample
matrix. The ability to accurately measure the spiked amount (the "recovery") indicates the
absence of significant matrix effects. Poor recovery (typically outside 80-120%) suggests
interference.[12][13]

o Alternate Assay Method: Re-testing the sample using a different assay platform or
methodology that employs different antibodies and detection systems can help confirm
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interference. If the results are discordant between the two methods, interference in one of
the assays is likely.[11]

o Use of Blocking Agents: For suspected heterophile antibody interference, re-assaying the
sample after treatment with commercial blocking agents can neutralize the interfering
antibodies.[2][14]

Troubleshooting Guides by Assay Type
Immunoassays (ELISA, etc.)
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Issue

Potential Cause

Troubleshooting Steps

Falsely High Signal

Heterophile antibody

interference.[7]

1. Perform a serial dilution of
the sample. Non-linearity
suggests interference. 2. Re-
assay with a heterophile
antibody blocking agent.[14] 3.
Test the sample on an
alternative immunoassay
platform.[11]

Cross-reactivity with other

molecules.

Review the specificity of the
antibodies used. Test for cross-
reactivity with structurally

similar molecules.

Falsely Low Signal

High concentrations of biotin in
samples for biotin-streptavidin-

based assays.[8]

1. Inquire about patient's biotin
supplementation. 2. Use a
biotin-stripping method or a
platform not susceptible to

biotin interference.[8][15]

Matrix effect.[13]

1. Perform spike and recovery
experiments to confirm.[16] 2.
Optimize sample dilution to
minimize the effect of

interfering substances.[13]

High Background

Insufficient blocking.[17]

1. Increase blocking time or
concentration of the blocking
agent (e.g., BSA or non-fat
milk).[18] 2. Try a different
blocking agent.[17]

Antibody concentration too
high.[18]

Titrate the primary and
secondary antibodies to
determine the optimal

concentration.

Inadequate washing.[17]

Increase the number and/or

duration of wash steps. Add a
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detergent like Tween-20 to the
wash buffer.[17]

Polymerase Chain Reaction (PCR)

Issue Potential Cause

Troubleshooting Steps

Presence of PCR inhibitors in
o the sample (e.g., heme from
No or Weak Amplification )
blood, polysaccharides from

plants).

1. Use an internal positive
control (IPC) to detect
inhibition.[19] 2. Dilute the
template DNA to reduce
inhibitor concentration. 3. Use
a DNA polymerase with higher
tolerance to inhibitors. 4. Re-
purify the DNA sample.

. L Suboptimal annealing
Non-Specific Amplification
temperature.

Optimize the annealing
temperature using a gradient
PCR.

] ] ) Redesign primers to have
Primer-dimer formation. )
lower self-complementarity.

Western Blotting
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Issue

Potential Cause

Troubleshooting Steps

High Background

Insufficient blocking.[17]

1. Increase blocking time (e.g.,
overnight at 4°C) or use a
higher concentration of
blocking agent.[20] 2. Switch
to a different blocking agent
(e.g., from non-fat milk to BSA,
especially for
phosphoproteins).[17]

Primary or secondary antibody

concentration too high.[18]

Perform a titration to find the
optimal antibody

concentration.

Inadequate washing.[17]

Increase the number and
duration of washes. Ensure a
detergent like Tween-20 is in
the wash buffer.[17]

Non-Specific Bands

Cross-reactivity of the primary

antibody.

1. Check the antibody
datasheet for specificity. 2.
Run a control with only the
secondary antibody to check

for its non-specific binding.[18]

Sample degradation.[18]

Prepare fresh samples and
always include protease
inhibitors.[18]

Weak or No Signal

Inefficient protein transfer.

1. Confirm transfer by staining
the membrane with Ponceau
S. 2. Optimize transfer time

and voltage.

Low protein abundance.

Increase the amount of protein

loaded on the gel.

Inactive antibody.

Ensure proper storage and

handling of antibodies. Use a
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positive control to verify

antibody activity.

Quantitative Data Summary

Table 1: Effect of Hemolysis on Common Clinical Chemistry Analytes

Analyte

Hemolysis Index (approx.
mg/dL Hb)

Observed Effect

Potassium (K+) > 60 Falsely Increased[21]
Aspartate Aminotransferase

> 20 Falsely Increased[21]
(AST)
Lactate Dehydrogenase (LDH) > 15 Falsely Increased[21]
Insulin > 20 Falsely Decreased[21]
Folate (FOL) >30 Falsely Decreased[21]
Direct Bilirubin (< 365 days

>50 Falsely Decreased[21]

old)

Alanine Aminotransferase
(ALT)

> 250 (Moderate)

Negative Bias[22]

Albumin (ALB)

> 250 (Moderate)

Negative Bias[22]

Data compiled from multiple sources and may vary based on the specific assay and

instrumentation.[21][22]

Table 2: Effect of Lipemia on Common Clinical Chemistry Analytes
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Analyte Lipemia Level Observed Effect (% Bias)
Positive Interference (23.32%)
Glucose Severe
[23]
Positive Interference (9.9%)
Urea Severe
[23]
o Positive Interference (10.45%)
Creatinine Severe
[23]
) Positive Interference (>10%)
Albumin Moderate
[23]
Alanine Aminotransferase Positive Interference (>10%)
Moderate
(ALT) [23]
Aspartate Aminotransferase Positive Interference (>10%)
Moderate
(AST) [23]
) o Negative Interference (>10%)
Direct Bilirubin Moderate
[23]
) ) Positive Interference (>10%)
Magnesium Mild

[23]

Data is indicative and can vary between different analytical systems.[23]

Detailed Experimental Protocols

Protocol 1: Serial Dilution for Linearity Assessment

This protocol is used to determine if the concentration of an analyte in a sample dilutes in a

linear fashion, which is expected for a valid sample. A non-linear dilution pattern can indicate

the presence of interfering substances.[11]

Materials:

o Sample with suspected interference

o Assay-specific diluent buffer

© 2025 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10264112/
https://myadlm.org/cln/articles/2022/april/investigating-immunoassay-interferences
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

» Pipettes and sterile tips
e Microcentrifuge tubes or a 96-well plate

Procedure:

Label a series of tubes or wells for the dilutions (e.g., 1:2, 1:4, 1:8, 1:16).[24]

» Add the appropriate volume of diluent buffer to each tube. For a 1:2 dilution series, add an
equal volume of diluent to the volume of sample to be transferred.[5]

o Transfer a specific volume of the neat (undiluted) sample to the first tube (1:2), and mix
thoroughly by gentle pipetting.[5]

e Using a fresh pipette tip, transfer the same volume from the 1:2 dilution to the second tube
(1:4) and mix.[5]

» Continue this process for the entire dilution series.[24]
¢ Assay the neat sample and all dilutions according to the standard assay protocol.
o Calculate the concentration of the analyte in each dilution.

o Multiply the measured concentration of each dilution by its corresponding dilution factor to
obtain the corrected concentration.

 Interpretation: For a sample without interference, the corrected concentrations should be
consistent across the dilution series. Significant deviation from the expected linear response
suggests the presence of an interfering substance.[11]

Protocol 2: Spike and Recovery for Matrix Effect
Evaluation

This protocol assesses whether components in the sample matrix interfere with the detection of
the analyte.[16]

Materials:
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Sample to be tested

Analyte standard of known concentration

Assay-specific diluent buffer

Pipettes and sterile tips

Microcentrifuge tubes
Procedure:

o Prepare a "spiking" solution of the analyte standard at a concentration that, when added to
the sample, will result in a final concentration in the middle of the assay's standard curve
range.[9]

e Aliquot the sample into two tubes: one labeled "Neat" and the other "Spiked".[16]

e Add a small volume of the spiking solution to the "Spiked" tube. Add an equal volume of
diluent buffer to the "Neat" tube to account for any dilution from the spike. Mix both tubes
gently.[16]

o Assay the "Neat" and "Spiked" samples according to the standard protocol.
o Calculate the concentration of the analyte in both samples.

o Calculate the percent recovery using the following formula: % Recovery = ( [Spiked Sample]
- [Neat Sample] ) / [Expected Spike Concentration] * 100

* Interpretation: An acceptable recovery is typically between 80% and 120%.[12][13]
Recoveries outside this range indicate that the sample matrix is interfering with the assay.
[13]

Protocol 3: Investigating Discordant Results

This protocol outlines steps to take when a laboratory result is inconsistent with clinical or other
experimental findings.[25]
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Workflow:

Repeat the Test: Re-run the assay on the same sample to rule out random error.
Check a New Sample: If possible, obtain a fresh sample from the same source and re-test.
Perform Serial Dilutions: As described in Protocol 1, check for linearity.

Test on an Alternate Platform: Analyze the sample using a different manufacturer's kit or a
different technology (e.g., mass spectrometry if available). Concordant results on a different
platform strengthen the validity of the finding, while discordant results point to interference in
one of the assays.[11]

Consult with Experts: Discuss the discordant results with colleagues, technical support from
the assay manufacturer, and, in a clinical setting, the treating physician.

Protocol 4: Use of Internal Positive Control (IPC) to
Detect PCR Inhibition

An IPC is a non-target DNA sequence added to the PCR reaction to monitor for the presence
of inhibitors.[19]

Procedure:

e An exogenous DNA template (the IPC) and its specific primers and probe are added to both
the test sample and a no-template control reaction.[26]

The PCR is run as a duplex reaction, amplifying both the target sequence and the IPC.[19]
Interpretation:
o Target Amplified, IPC Amplified: The reaction is valid, and the target is present.

o Target Not Amplified, IPC Amplified: The reaction is valid, and the target is absent or below
the limit of detection.[19]

o Target Not Amplified, IPC Not Amplified (or delayed Cq): PCR inhibition is likely present in
the sample.[19]
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o Target Amplified, IPC Not Amplified: This can occur if the target concentration is very high
and competes for reaction components.

Protocol 5: Troubleshooting High Background in
Western Blots

This protocol provides a systematic approach to reducing high background noise in Western
blotting.[17]

Procedure:
e Optimize Blocking:

o Increase Blocking Time/Concentration: If using a 1-hour block at room temperature, try
blocking overnight at 4°C. Increase the concentration of the blocking agent (e.g., from 3%
to 5% non-fat milk or BSA).[20]

o Change Blocking Agent: If using non-fat milk, switch to BSA, particularly for detecting
phosphorylated proteins.[17]

o Titrate Antibodies:

o Primary Antibody: Perform a dilution series of the primary antibody to find the lowest
concentration that still provides a strong specific signal with low background.

o Secondary Antibody: Similarly, optimize the secondary antibody concentration.[27]
e Improve Washing Steps:

o Increase Number and Duration: Increase from three 5-minute washes to four or five 10-15

minute washes.[17]

o Add Detergent: Ensure your wash buffer contains a mild detergent like 0.1% Tween-20 to

help remove non-specifically bound antibodies.[17]
¢ Check Membrane Handling:

o Avoid Drying: Never let the membrane dry out during the blotting process.[17]
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o Handle with Care: Use clean forceps to handle the membrane to avoid contamination.
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Caption: A logical workflow for investigating suspected assay interference.
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Caption: Mechanism of heterophile antibody interference in a sandwich ELISA.

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://www.benchchem.com/product/b029260?utm_src=pdf-body-img
https://www.benchchem.com/product/b029260?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Sandwich Assay (e.g., TSH, Troponin) | | Competitive Assay (e.g., Steroid Hormones)

High Biotin in Sample High Biotin in Sample

- Free biotin prevents
Free biotin saturates -
L . labeled analyte from binding
streptavidin on solid phase

to streptavidin-linked antibody

' l

Analyte-antibody complex Reduced competition from
cannot bind labeled analyte

i i

Increased Signal
(inversely proportional)

Reduced Signal

Falsely Low Result Falsely High Result

Click to download full resolution via product page

Caption: Impact of biotin interference on sandwich vs. competitive immunoassays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Interference with Common
Laboratory Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029260#a-interference-with-common-laboratory-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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